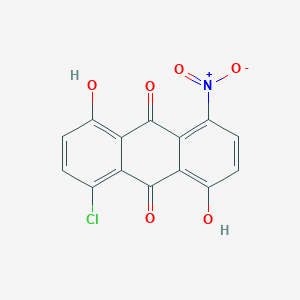

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione

Description

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione is a halogenated nitroanthraquinone derivative characterized by a chloro group at position 1, hydroxyl groups at positions 4 and 8, and a nitro group at position 5 on the anthraquinone backbone. Its molecular structure imparts unique physicochemical properties, including polarizability due to electron-withdrawing nitro and chloro substituents, and hydrogen-bonding capacity from hydroxyl groups.

Properties

CAS No. |

61944-32-9 |

|---|---|

Molecular Formula |

C14H6ClNO6 |

Molecular Weight |

319.65 g/mol |

IUPAC Name |

1-chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione |

InChI |

InChI=1S/C14H6ClNO6/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16(21)22)10(12)14(11)20/h1-4,17-18H |

InChI Key |

GKGBEYLSECDSHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)Cl)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione typically involves the nitration of anthraquinone derivatives followed by chlorination and hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorinating agents such as thionyl chloride for chlorination. The hydroxylation step can be achieved using hydroxylating agents like hydrogen peroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes, making them suitable for commercial production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoanthraquinones.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Anthraquinone derivatives with additional oxygen functionalities.

Reduction: Aminoanthraquinones.

Substitution: Various substituted anthraquinones depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.

Mechanism of Action

The mechanism of action of 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent type, position, and electronic effects:

| Compound Name | Substituents | Key Functional Groups |

|---|---|---|

| 1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione | Cl (1), OH (4,8), NO₂ (5) | Halogen, hydroxyl, nitro |

| 1,5-Dinitroanthracene-9,10-dione (CAS 82-35-9) | NO₂ (1,5) | Nitro (electron-withdrawing) |

| 2,3-(Dibutylamino)anthracene-9,10-dione (5b) | NHBu (2,3) | Amino (electron-donating) |

| 1-(4-Aminoanilino)-4,8-dihydroxy-5-nitroanthracene-9,10-dione (CAS 1700-13-6) | NH(4-aminophenyl) (1), OH (4,8), NO₂ (5) | Aromatic amino, hydroxyl, nitro |

| 1-Chloro-5-(dodecylthio)anthracene-9,10-dione (2a) | Cl (1), S-C₁₂H₂₅ (5) | Halogen, thioether (lipophilic) |

Key Observations :

- Electron Effects: Nitro and chloro groups in the target compound enhance electrophilicity, favoring reactions like nucleophilic substitution. In contrast, amino groups (e.g., in 5b) increase electron density, altering redox behavior .

- Solubility : Thioether-containing analogues (e.g., 2a) exhibit higher lipophilicity due to long alkyl chains, whereas hydroxyl and nitro groups in the target compound improve water solubility .

Physical and Chromatographic Properties

- Chromatographic Behavior: The target compound’s polarity (due to hydroxyl and nitro groups) likely results in lower Rf values compared to amino derivatives (e.g., 5b and 5d, Rf = 0.67 in dichloromethane-petroleum ether) . Thioether derivatives (e.g., 2a) exhibit higher mobility in nonpolar solvents due to alkyl chains .

- Appearance: The target compound is presumed dark-colored (common for nitroanthraquinones). Amino derivatives 5b and 5d are dark blue solids, while intermediates like 5a and 5c are dark pink .

Biological Activity

1-Chloro-4,8-dihydroxy-5-nitroanthracene-9,10-dione (CAS No. 61944-32-9) is an anthraquinone derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C14H6ClNO6

- Molecular Weight : 319.654 g/mol

- IUPAC Name : this compound

The compound's structure includes a nitro group and hydroxyl groups that contribute to its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the nitro group suggests that it may act as an electrophile, participating in nucleophilic substitution reactions with cellular components such as proteins and nucleic acids. This interaction can lead to:

- Inhibition of Enzymatic Activity : By binding to active sites of enzymes, the compound may disrupt normal metabolic pathways.

- Induction of Apoptosis : Some studies suggest that anthraquinones can induce cell death in cancer cells through oxidative stress mechanisms.

Antimicrobial Activity

Research indicates that anthraquinone derivatives exhibit antimicrobial properties. A study highlighted that compounds similar to this compound showed significant inhibition against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

Several studies have focused on the anticancer potential of anthraquinones. For instance:

- Case Study : In vitro studies demonstrated that anthraquinone derivatives could inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involved the generation of reactive oxygen species (ROS), leading to apoptosis.

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cell lines. The compound exhibited dose-dependent cytotoxicity with IC50 values indicating significant cell death at higher concentrations.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.